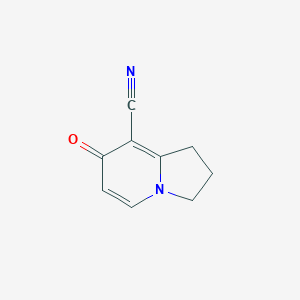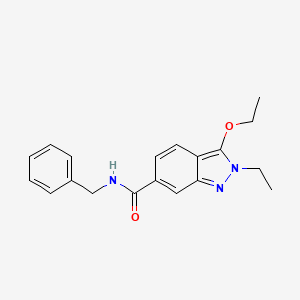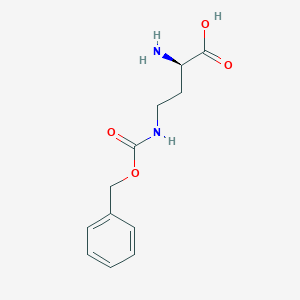
(R)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a butanoic acid moiety. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of ®-2-Aminobutanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反应分析
Types of Reactions
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the benzyloxycarbonyl group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection during chemical reactions, allowing for selective modification of the amino acid. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing protein synthesis and metabolic processes.
相似化合物的比较
Similar Compounds
®-2-Amino-4-(((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
®-2-Amino-4-(((methoxycarbonyl)amino)butanoic acid: Uses a methoxycarbonyl group for protection.
Uniqueness
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
属性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChI 键 |
SDFDIECLEXOBAG-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


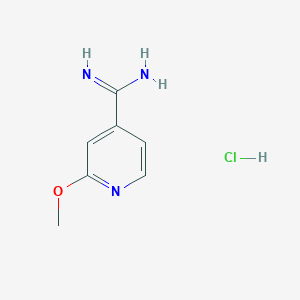
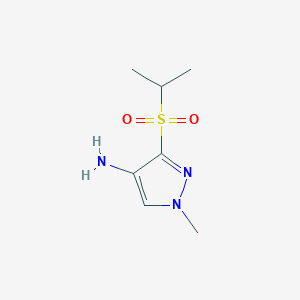
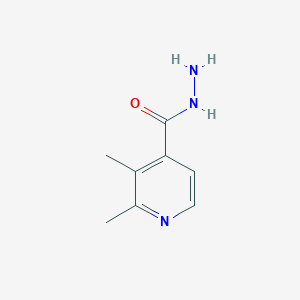


![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
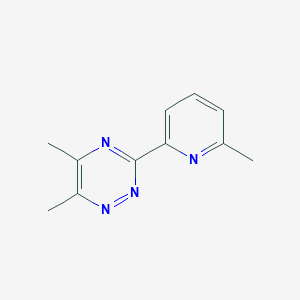
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

